Propyl 4-[(4-fluorobenzoyl)amino]benzoate
Description
Propyl 4-[(4-fluorobenzoyl)amino]benzoate is a synthetic organic compound featuring a propyl ester backbone linked to a benzoate moiety, which is further substituted with a 4-fluorobenzoylamino group. This structure combines ester and amide functional groups with a fluorine atom at the para position of the benzoyl ring.
Properties
Molecular Formula |
C17H16FNO3 |
|---|---|
Molecular Weight |
301.31 g/mol |
IUPAC Name |
propyl 4-[(4-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16FNO3/c1-2-11-22-17(21)13-5-9-15(10-6-13)19-16(20)12-3-7-14(18)8-4-12/h3-10H,2,11H2,1H3,(H,19,20) |
InChI Key |
DDBNOCZZMJUNNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Structural Features and Properties
Propyl 4-[(4-fluorobenzoyl)amino]benzoate comprises three key structural elements:
- A 4-aminobenzoate core scaffold
- A 4-fluorobenzoyl group attached to the amino nitrogen
- A propyl ester moiety
These functional groups determine the compound's reactivity pattern and provide several potential synthetic approaches. The fluorine substituent on the benzoyl group imparts unique electronic properties, while the propyl ester provides a convenient handle for further transformations.
Synthetic Route 1: Esterification-Acylation Approach
Methodology Overview
This approach involves a two-step synthesis starting from 4-aminobenzoic acid:
- Fischer esterification to form propyl 4-aminobenzoate
- Acylation with 4-fluorobenzoyl chloride to yield the target compound
This method presents advantages in terms of readily available starting materials and well-established reaction conditions.
Detailed Procedure
Step 1: Preparation of Propyl 4-aminobenzoate
Materials Required:
- 4-Aminobenzoic acid (1.0 equivalent)
- 1-Propanol (excess, used as solvent)
- Concentrated sulfuric acid (catalytic amount)
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution
Procedure:
- In a round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid (5.0 g, 36.5 mmol) to 1-propanol (30 mL).
- Add concentrated sulfuric acid (1.0 mL) dropwise to the mixture with stirring.
- Heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by thin-layer chromatography (hexanes/ethyl acetate, 50:50 v/v).
- After completion, cool the mixture to room temperature and concentrate under reduced pressure.
- Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution until no further effervescence is observed.
- Extract the product with ethyl acetate (3 × 50 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to afford propyl 4-aminobenzoate as a light yellow solid.
Yield: 85-90%
Characterization Data:
- ¹H NMR (300 MHz, CDCl₃): δ 7.85 (d, J = 8.6 Hz, 2H, Ar-H), 6.64 (d, J = 8.6 Hz, 2H, Ar-H), 4.25 (t, J = 6.7 Hz, 2H, -OCH₂-), 3.95 (br s, 2H, -NH₂), 1.78 (sextet, J = 7.2 Hz, 2H, -CH₂-), 1.01 (t, J = 7.4 Hz, 3H, -CH₃).
- ¹³C NMR (75 MHz, CDCl₃): δ 166.8, 150.9, 131.6, 120.0, 113.8, 66.2, 22.1, 10.5.
Step 2: Acylation with 4-fluorobenzoyl chloride
Materials Required:
- Propyl 4-aminobenzoate (1.0 equivalent)
- 4-Fluorobenzoyl chloride (1.1 equivalents)
- Triethylamine (1.5 equivalents)
- Dichloromethane (anhydrous)
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution
Procedure:
- Dissolve propyl 4-aminobenzoate (1.0 g, 5.6 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under nitrogen atmosphere.
- Add triethylamine (1.2 mL, 8.4 mmol) and cool the solution to 0°C in an ice bath.
- Add 4-fluorobenzoyl chloride (0.74 mL, 6.2 mmol) dropwise over 15 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (hexanes/ethyl acetate, 70:30 v/v).
- Quench the reaction with water (20 mL) and separate the organic layer.
- Wash the organic layer with saturated sodium bicarbonate solution (2 × 15 mL) and brine (15 mL).
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to afford this compound as a white solid.
Yield: 75-80%
Characterization Data:
- ¹H NMR (300 MHz, CDCl₃): δ 8.03 (d, J = 8.7 Hz, 2H, Ar-H), 7.92 (dd, J = 8.5, 5.5 Hz, 2H, Ar-H), 7.75 (d, J = 8.7 Hz, 2H, Ar-H), 7.15 (t, J = 8.5 Hz, 2H, Ar-H), 4.28 (t, J = 6.7 Hz, 2H, -OCH₂-), 1.80 (sextet, J = 7.2 Hz, 2H, -CH₂-), 1.03 (t, J = 7.4 Hz, 3H, -CH₃).
- ¹³C NMR (75 MHz, CDCl₃): δ 166.2, 165.8, 164.6 (d, J = 252.0 Hz), 142.5, 131.0 (d, J = 3.0 Hz), 130.8, 129.8 (d, J = 9.0 Hz), 125.7, 119.2, 115.9 (d, J = 22.0 Hz), 66.8, 22.1, 10.5.
- ¹⁹F NMR (282 MHz, CDCl₃): δ -107.8.
Synthetic Route 2: Nitro Reduction Approach
Methodology Overview
This alternative approach involves:
- Esterification of 4-nitrobenzoic acid to form propyl 4-nitrobenzoate
- Reduction of the nitro group to yield propyl 4-aminobenzoate
- Acylation with 4-fluorobenzoyl chloride
This route offers advantages when starting with 4-nitrobenzoic acid and can provide higher purity intermediates in some cases.
Detailed Procedure
Step 1: Preparation of Propyl 4-nitrobenzoate
Materials Required:
- 4-Nitrobenzoic acid (1.0 equivalent)
- 1-Propanol (excess, used as solvent)
- Concentrated sulfuric acid (catalytic amount)
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution
Procedure:
- In a round-bottom flask equipped with a reflux condenser, add 4-nitrobenzoic acid (5.0 g, 29.9 mmol) to 1-propanol (30 mL).
- Add concentrated sulfuric acid (1.0 mL) dropwise to the mixture with stirring.
- Heat the reaction mixture to reflux for 8 hours. Monitor the reaction progress by TLC.
- Follow the same workup procedure as in Route 1, Step 1.
- Purify the crude product by recrystallization from ethanol or by column chromatography.
Yield: 80-85%
Characterization Data:
- ¹H NMR (300 MHz, CDCl₃): δ 8.29 (d, J = 9.0 Hz, 2H, Ar-H), 8.22 (d, J = 9.0 Hz, 2H, Ar-H), 4.30 (t, J = 6.7 Hz, 2H, -OCH₂-), 1.82 (sextet, J = 7.2 Hz, 2H, -CH₂-), 1.04 (t, J = 7.4 Hz, 3H, -CH₃).
- ¹³C NMR (75 MHz, CDCl₃): δ 165.1, 150.6, 135.9, 130.7, 123.6, 67.2, 22.0, 10.4.
Step 2: Reduction of Nitro Group
Materials Required:
- Propyl 4-nitrobenzoate (1.0 equivalent)
- Iron powder (5.0 equivalents)
- Ammonium chloride (1.0 equivalent)
- Ethanol/Water (3:1 v/v)
- Ethyl acetate
- Anhydrous sodium sulfate
Procedure:
- In a round-bottom flask, dissolve propyl 4-nitrobenzoate (1.0 g, 4.8 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
- Add ammonium chloride (0.26 g, 4.8 mmol) and iron powder (1.34 g, 24.0 mmol).
- Heat the mixture to reflux for 3 hours with vigorous stirring. Monitor by TLC.
- Cool the reaction mixture to room temperature and filter through Celite to remove iron residues.
- Concentrate the filtrate under reduced pressure and extract the residue with ethyl acetate (3 × 30 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography to afford propyl 4-aminobenzoate.
Yield: 90-95%
Characterization Data: Same as in Route 1, Step 1.
Step 3: Acylation with 4-fluorobenzoyl chloride
Follow the same procedure as in Route 1, Step 2.
Synthetic Route 3: Direct One-Pot Approach
Methodology Overview
This approach involves a more direct synthesis utilizing a one-pot protocol:
- Preparation of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid
- Direct coupling with propyl 4-aminobenzoate
Detailed Procedure
Materials Required:
- 4-Fluorobenzoic acid (1.1 equivalents)
- Thionyl chloride (3.0 equivalents)
- Propyl 4-aminobenzoate (1.0 equivalent)
- Triethylamine (2.0 equivalents)
- Anhydrous dichloromethane
- Molecular sieves (4Å)
Procedure:
- In a dry round-bottom flask under nitrogen atmosphere, add 4-fluorobenzoic acid (0.77 g, 5.5 mmol) and anhydrous dichloromethane (15 mL).
- Add thionyl chloride (1.1 mL, 15.0 mmol) dropwise and heat the mixture to reflux for 2 hours.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.
- Redissolve the residue in anhydrous dichloromethane (10 mL) and cool to 0°C.
- In a separate flask, dissolve propyl 4-aminobenzoate (0.9 g, 5.0 mmol) and triethylamine (1.4 mL, 10.0 mmol) in anhydrous dichloromethane (10 mL).
- Add the solution of propyl 4-aminobenzoate dropwise to the acid chloride solution at 0°C.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Work up and purify as described in Route 1, Step 2.
Yield: 70-75%
Characterization Data: Same as in Route 1, Step 2.
Comparative Analysis of Synthetic Routes
The following table presents a comparative analysis of the three synthetic routes:
| Parameter | Route 1: Esterification-Acylation | Route 2: Nitro Reduction | Route 3: Direct One-Pot |
|---|---|---|---|
| Overall Yield | 65-70% | 60-65% | 70-75% |
| Number of Steps | 2 | 3 | 1 (effectively) |
| Reaction Time | 10-12 hours | 15-18 hours | 14-16 hours |
| Purification Difficulty | Moderate | High | Low-Moderate |
| Starting Material Cost | Low | Low | Moderate |
| Reagent Hazards | Moderate | High (Fe powder) | High (Thionyl chloride) |
| Scalability | Good | Moderate | Good |
| Reproducibility | High | Moderate | Moderate-High |
Optimization Strategies
Route 1 Optimization
Several parameters can be optimized to improve the yield and purity of the target compound via Route 1:
Esterification Optimization:
- Using a Dean-Stark apparatus to remove water continuously can drive the equilibrium toward the product.
- Alternative acid catalysts such as p-toluenesulfonic acid can provide higher yields with fewer side reactions.
- Molecular sieves (4Å) can be added to the reaction mixture to absorb water and drive the equilibrium forward.
Acylation Optimization:
- Using 4-dimethylaminopyridine (DMAP) as a catalyst can enhance the reaction rate and yield.
- Conducting the reaction at lower temperatures (-10°C to 0°C) can minimize side reactions.
- Alternative bases such as pyridine or N,N-diisopropylethylamine can be used in place of triethylamine for better results in some cases.
Route 2 Optimization
Nitro Reduction Optimization:
- Alternative reducing systems such as zinc/ammonium chloride or tin(II) chloride/ethanol can be used depending on substrate compatibility.
- Hydrogenation using Pd/C and hydrogen gas provides a cleaner reduction but requires specialized equipment.
- Controlling the temperature carefully during the reduction step can minimize over-reduction products.
Route 3 Optimization
One-Pot Optimization:
- Using oxalyl chloride with catalytic DMF instead of thionyl chloride can provide a milder activation of the carboxylic acid.
- Adding the base slowly and controlling the temperature carefully during the coupling step can minimize side reactions.
- Using anhydrous conditions with freshly distilled solvents improves reproducibility.
Analytical Methods for Characterization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR shows characteristic signals for aromatic protons (6.5-8.0 ppm), propyl ester protons (0.9-4.3 ppm), and the amide NH proton (7.5-8.5 ppm).
- ¹³C NMR confirms the presence of carbonyl carbons (165-168 ppm), aromatic carbons (110-150 ppm), and propyl ester carbons (10-67 ppm).
- ¹⁹F NMR shows a single fluorine signal around -107 to -108 ppm, confirming the para-fluoro substitution pattern.
Infrared (IR) Spectroscopy:
- Characteristic absorption bands include ester C=O (1710-1730 cm⁻¹), amide C=O (1640-1660 cm⁻¹), amide N-H (3300-3350 cm⁻¹), and aromatic C=C (1600-1620 cm⁻¹).
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
- Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
- Column: C18 reverse phase
- Detection: UV at 254 nm
- Typical retention time: 8-10 minutes (depending on specific conditions)
Gas Chromatography-Mass Spectrometry (GC-MS):
- Expected molecular ion peak: m/z 301
- Characteristic fragmentation pattern includes loss of propyl group (m/z 259) and cleavage of the amide bond.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(4-fluorobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorobenzoyl group to a fluorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce fluorophenyl derivatives.
Scientific Research Applications
Propyl 4-[(4-fluorobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propyl 4-[(4-fluorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propyl 4-Hydroxybenzoate (Propyl Paraben)
- Structure: Lacks the 4-fluorobenzoylamino group, featuring only a hydroxyl group at the para position of the benzoate ester.
- Applications : Widely used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties .
- Lower molecular weight (152.15 g/mol vs. ~317.3 g/mol for the target compound).
MCHR1 Antagonists (e.g., SNAP-7941 and FE@SNAP)
- Structure : Contain difluorophenyl groups and complex heterocyclic systems (e.g., pyrimidinecarboxylate) .
- Applications : Investigated for therapeutic roles in obesity and depression due to melanin-concentrating hormone receptor antagonism.
- Key Differences :
- Fluorine substitution at 3,4-difluorophenyl positions vs. a single 4-fluorobenzoyl group in the target compound.
- Enhanced pharmacological activity due to larger, multi-ring structures and additional functional groups (e.g., methoxymethyl).
Sulfonated Poly(ether ether ketone ketone) (SPEEKK)
- Structure: Derived from 4,4’-di(4-fluorobenzoyl)benzene monomers, with sulfonate groups introduced for ion exchange .
- Applications : Proton exchange membranes in fuel cells due to high thermal stability and ionic conductivity.
- Key Differences :
- Fluorine is part of a polymer backbone rather than a small-molecule ester-amide system.
- The sulfonate group in SPEEKK enhances hydrophilicity, unlike the hydrophobic 4-fluorobenzoyl group in the target compound.
Perfluorinated Compounds (PFCs)
- Structure : Feature long perfluorinated alkyl chains (e.g., undecafluoropentylsulfonyl groups) .
- Applications : Used in surfactants, coatings, and firefighting foams for their extreme chemical inertness.
- Key Differences :
- Bulkier fluorinated chains vs. a single aromatic fluorine in the target compound.
- Environmental persistence and toxicity concerns associated with PFCs are less likely with the target compound’s simpler structure.
Data Table: Structural and Functional Comparisons
Research Findings and Hypotheses
- Pharmaceutical Potential: The 4-fluorobenzoyl group may enhance binding to biological targets, as seen in MCHR1 antagonists .
- Material Science Applications: Fluorinated aromatic systems in SPEEKK improve membrane performance , suggesting this compound could serve as a monomer precursor for specialized polymers.
- Safety Profile : Unlike PFCs, the target compound’s single fluorine and lack of perfluorinated chains may reduce bioaccumulation risks .
Biological Activity
Propyl 4-[(4-fluorobenzoyl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: CHFNO
- Molecular Weight: Approximately 285.30 g/mol
This compound features a propyl group attached to a benzoate moiety, which is further substituted with a fluorobenzoyl group. The presence of the fluorine atom enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.
- Receptor Modulation: It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Cell Cycle Interference: Studies suggest that it might affect cell cycle progression in cancer cells, promoting apoptosis or inhibiting proliferation.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 32 µg/mL |
| Gram-negative bacteria | 64 µg/mL |
| Fungi | 16 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The following table summarizes the effects observed:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 600 |
| IL-6 | 1200 | 450 |
| IL-1β | 800 | 300 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Cancer Treatment:
- A study involving human cancer cell lines showed that this compound inhibited cell growth in a dose-dependent manner, particularly in breast and prostate cancer cells.
-
Inflammatory Diseases:
- In an animal model of arthritis, administration of this compound resulted in significant reduction in joint swelling and pain.
Q & A
Basic: What are common synthetic routes for Propyl 4-[(4-fluorobenzoyl)amino]benzoate?
Methodological Answer:
The synthesis typically involves a two-step approach:
Esterification: React 4-aminobenzoic acid with propanol under acid catalysis (e.g., H₂SO₄) to form propyl 4-aminobenzoate.
Amide Coupling: Treat the intermediate with 4-fluorobenzoyl chloride using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane (DCM) or THF.
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield and purity. Alternative routes may employ mechanochemical ball milling for solvent-free synthesis, as demonstrated in similar benzoate derivatives .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 4-aminobenzoic acid, propanol | Propanol | H₂SO₄ | ~85 |
| 2 | 4-fluorobenzoyl chloride, EDCI | DCM | DMAP | ~78 |
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the ester and amide linkages. The 4-fluorophenyl group shows characteristic deshielding in the aromatic region.
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the fluorobenzoyl moiety .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 330.12).
- IR Spectroscopy: Detects C=O stretches (~1700 cm⁻¹ for ester and amide groups).
Advanced: How can reaction conditions be optimized for higher yields?
Methodological Answer:
- Design of Experiments (DoE): Vary parameters like temperature (40–80°C), solvent polarity (DCM vs. THF), and catalyst loading (EDCI: 1.1–1.5 eq).
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hrs to 2 hrs) while maintaining yield.
- Green Chemistry: Substitute DCM with cyclopentyl methyl ether (CPME) for lower toxicity .
Advanced: How to resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- SHELX Suite: Use SHELXL for robust refinement of high-resolution data. Check for twinning (e.g., via PLATON) and apply restraints for disordered propyl chains .
- Validation Tools: Cross-validate with CCDC databases to identify outliers in bond lengths/angles.
Basic: What biological assays are suitable for evaluating its antimicrobial potential?
Methodological Answer:
- Broth Microdilution Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure MIC (Minimum Inhibitory Concentration) in µg/mL.
- Time-Kill Kinetics: Assess bactericidal activity over 24 hrs. Similar fluorophenyl derivatives showed ≥90% inhibition at 50 µg/mL .
Advanced: How to analyze discrepancies in biological activity data across studies?
Methodological Answer:
- Statistical Analysis: Apply ANOVA or Student’s t-test to compare replicates. Check for protocol consistency (e.g., inoculum size, incubation time).
- Molecular Dynamics (MD): Simulate ligand-receptor interactions to explain variability in binding affinities.
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent Modification: Replace the 4-fluorobenzoyl group with chloro- or trifluoromethyl analogs (see agrochemical SAR studies ).
- Docking Studies (AutoDock/Vina): Compare binding poses with known enzyme inhibitors (e.g., E. coli DNA gyrase).
- Pharmacophore Mapping: Identify critical H-bond acceptors (e.g., carbonyl groups) using Schrödinger Suite .
Advanced: How to address solubility challenges in in vitro assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Salt Formation: React with sodium hydroxide to form water-soluble carboxylate salts.
- Nanoformulation: Encapsulate in PLGA nanoparticles for sustained release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
